3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids. This compound features a pyrazole ring with a carboxylic acid functional group at the 5-position, and a 4-fluoro-3-methylphenyl group attached at the 3-position. The presence of both fluorine and methyl substituents on the phenyl ring contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is classified as:
The synthesis of 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Common methods include:
The reaction conditions often require:
The molecular structure of 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C11H10FN2O2 |
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid |
| InChI | InChI=1S/C11H10FN2O2/c1-7-6-8(2-3-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
| InChI Key | JTFRLNGPOHAXMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F |
This structure highlights the arrangement of atoms within the molecule, including the fluorine and methyl groups attached to the phenyl ring.
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Reactions are typically facilitated by:
The mechanism of action for 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting potential therapeutic applications in anti-inflammatory and anticancer treatments.
The physical properties include:
Key chemical properties include:
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: